molecular formula C20H16ClNO3 B5380467 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate

4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5380467
M. Wt: 353.8 g/mol
InChI Key: XSJNSKSCPUPVFT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a fluorescent probe to study the localization and trafficking of proteins in live cells. In drug discovery, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin. In addition, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency and specificity. 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the activity of its target enzymes. However, one limitation of using 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are several future directions for research on 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to develop new derivatives of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate with improved efficacy and fewer side effects. Additionally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used in combination with other drugs to enhance their therapeutic effects. Finally, 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate could be used as a tool to study the function of various enzymes and signaling pathways in cells.

Synthesis Methods

The synthesis of 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 4-chloro-2-methoxyphenyl acetic acid with 2-quinolinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate.

properties

IUPAC Name

[4-chloro-2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13(23)25-20-15(11-16(21)12-19(20)24-2)8-10-17-9-7-14-5-3-4-6-18(14)22-17/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJNSKSCPUPVFT-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.